
3-(Bromomethyl)-3-cyclobutyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-cyclobutyloxolane is a chemical compound that features a bromomethyl group attached to a cyclobutyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyloxolane typically involves the bromination of a precursor compound. One common method is the reaction of cyclobutyloxolane with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-cyclobutyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom, yielding a cyclobutyloxolane derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl-cyclobutyloxolane, while oxidation can produce a cyclobutyloxolane with additional oxygen-containing functional groups.
科学研究应用
3-(Bromomethyl)-3-cyclobutyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxolane involves its interaction with biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-3-cyclopentyloxolane: Similar structure but with a five-membered ring.
3-(Bromomethyl)-3-cyclohexyloxolane: Similar structure but with a six-membered ring.
3-(Bromomethyl)-3-cyclopropylmethyloxolane: Similar structure but with a three-membered ring.
Uniqueness
3-(Bromomethyl)-3-cyclobutyloxolane is unique due to its four-membered cyclobutyloxolane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and stability, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H15BrO |
|---|---|
分子量 |
219.12 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2 |
InChI 键 |
BJRACGDCGIHLJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2(CCOC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
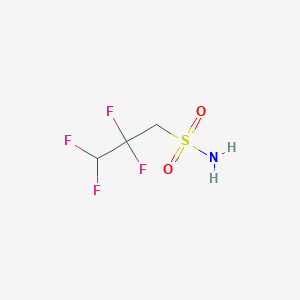
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
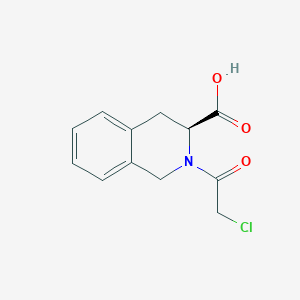

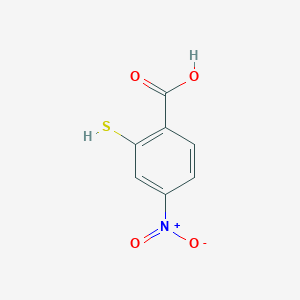
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)
![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
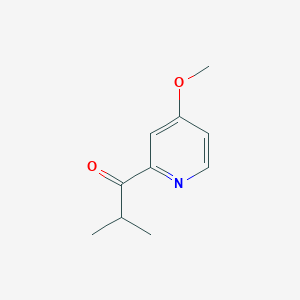
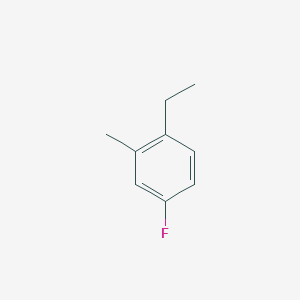

![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)

